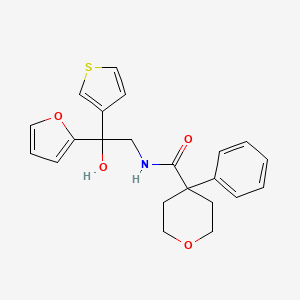

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c24-20(21(9-12-26-13-10-21)17-5-2-1-3-6-17)23-16-22(25,18-8-14-28-15-18)19-7-4-11-27-19/h1-8,11,14-15,25H,9-10,12-13,16H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHFUXDLVMFKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including furan and thiophene rings. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

- Furan Ring : Contributes to electrophilic reactivity.

- Thiophene Ring : Enhances electron density and contributes to biological interactions.

- Hydroxyl Group : Increases solubility and potential for hydrogen bonding.

The molecular formula is with a molecular weight of 387.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H21NO3S2 |

| Molecular Weight | 387.5 g/mol |

| CAS Number | 2034237-12-0 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Intermediates : Synthesis of furan and thiophene intermediates through cyclization reactions.

- Coupling Reactions : The intermediates are coupled using suitable linkers under controlled conditions.

- Final Assembly : Introduction of the tetrahydropyran moiety through further chemical reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that derivatives containing furan and thiophene rings possess significant antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases.

Anti-inflammatory Properties

The compound has been evaluated for its potential as a COX-II inhibitor. In vitro studies suggest that it may effectively inhibit COX-II activity, which is crucial in the inflammatory response . The IC50 values for related compounds have been documented, indicating a range of potency against COX enzymes.

Anticancer Potential

Recent investigations into similar compounds have highlighted their anticancer properties, suggesting that this compound may also exhibit cytotoxic effects against various cancer cell lines .

The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. The binding affinity to COX enzymes suggests that the compound modulates inflammatory pathways, while its structural features may allow it to interact with other cellular targets involved in cancer progression.

Case Studies and Research Findings

- Study on COX-II Inhibition : A study evaluated various derivatives for their inhibitory effects on COX-II, with some showing significant selectivity and potency compared to standard drugs like Celecoxib .

- Antioxidant Studies : Research highlighted the antioxidant capacity of furan and thiophene derivatives, demonstrating their potential in mitigating oxidative damage in cellular models.

- Anticancer Screening : A drug library screening identified compounds similar to this compound as promising candidates for further development against cancer .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest significant potential in the development of therapeutic agents. Its ability to interact with various biological targets makes it a candidate for:

- Anticancer Agents : The compound has been studied for its potential inhibitory effects on tumor growth through mechanisms involving enzyme inhibition and modulation of cell signaling pathways.

- Anti-inflammatory Drugs : The presence of the thiophene group may enhance anti-inflammatory activity, making it suitable for conditions characterized by chronic inflammation.

Enzyme Inhibition Studies

Research indicates that similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrase, which is crucial in regulating bicarbonate levels in the body. This inhibition is particularly relevant for therapeutic applications in glaucoma and other diseases.

Antioxidant Activity

The furan and thiophene rings contribute to the antioxidant properties of the compound, which may be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antitumor Activity

A study investigated the effects of structurally similar compounds on cancer cell lines. Results indicated that compounds with furan and thiophene moieties exhibited significant cytotoxicity against various tumor types, suggesting that N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide could have similar effects.

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that compounds with similar structures could inhibit carbonic anhydrase isoenzymes effectively. This finding supports the potential use of this compound in treating conditions like glaucoma.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- Stereochemical Complexity : The target compound’s hydroxyethyl bridge introduces a stereocenter, which is absent in the THP-amine derivative (Ex. 14) . This may enhance selectivity in chiral biological environments.

- Bioisosteric Replacements : Replacing the THP ring with a piperidine (as in Ex. 14) reduces steric hindrance but may decrease metabolic stability due to increased flexibility .

Pharmacological Potential (Inferred)

- Furan-Thiophene Hybrids : Compounds like those in and exhibit activity in kinase inhibition and antimicrobial assays due to sulfur- and oxygen-rich pharmacophores .

- THP-Based Analogues : The 4-phenyl-THP group in the target compound mirrors motifs in ’s antiviral candidates, hinting at possible protease or polymerase inhibition .

Q & A

Q. What are the key synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves constructing the tetrahydro-2H-pyran-4-carboxamide core, followed by introducing the substituted ethyl group via nucleophilic substitution or coupling reactions. For example, protecting the hydroxyl group during synthesis (e.g., using tetrahydropyranyl ethers) can prevent undesired side reactions . Reaction efficiency can be enhanced by computational prediction of transition states and intermediates using quantum chemical calculations (e.g., density functional theory) to identify optimal pathways, as demonstrated by ICReDD’s approach to reaction design .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For instance, the hydroxy group’s environment can be identified via proton coupling patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H stretch ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Optical Rotation : Measures [α]D to verify stereochemical purity, especially if the hydroxy group is chiral .

Q. How can researchers address discrepancies in solubility data between experimental measurements and computational predictions?

- Methodological Answer : Discrepancies may arise from inaccurate solvent parameterization in computational models. Validate predictions by:

- Experimentally determining Hansen solubility parameters (HSPs) for the compound.

- Using phase diagrams to map solubility in solvent mixtures .

- Cross-referencing with structurally similar compounds (e.g., tetrahydro-2H-pyran derivatives) to identify trends .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of nucleophilic attacks on this compound’s heterocyclic rings (furan, thiophene)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-rich regions prone to electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. ICReDD’s integration of computational and experimental data can prioritize high-probability reaction conditions .

Q. How does the stereochemistry of the hydroxy group influence biological activity, and what experimental methods can resolve this?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Pharmacological Assays : Compare activity of enantiomers in target binding assays (e.g., receptor inhibition studies) to establish structure-activity relationships .

Q. What strategies are effective in analyzing conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic, basic, and neutral conditions (e.g., 0.1M HCl, NaOH, and water at 40°C). Monitor degradation via LC-MS to identify labile groups (e.g., ester or amide hydrolysis).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions. Reference stability protocols from pharmacopeial standards for related carboxamides .

Q. How can researchers design experiments to study the compound’s potential for polymorphism, and what analytical tools are required?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Detect melting point variations between polymorphs.

- Powder X-ray Diffraction (PXRD) : Identify distinct crystalline forms.

- Solvent Screening : Recrystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) to induce polymorphism. Document procedures following guidelines for solid-state characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.